Ethyl 2-phenylsulfanylquinoline-4-carboxylate
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Overview
Description
Ethyl 2-phenylsulfanylquinoline-4-carboxylate is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is characterized by the presence of a quinoline ring substituted with an ethyl ester group at the 4-position and a phenylsulfanyl group at the 2-position .
Preparation Methods
The synthesis of ethyl 2-phenylsulfanylquinoline-4-carboxylate typically involves several steps. One common method starts with the reaction of aniline with 2-nitrobenzaldehyde to form an intermediate, which is then subjected to a Doebner reaction with pyruvic acid . This is followed by amidation, reduction, acylation, and amination steps to yield the final product . Industrial production methods may involve the use of heterogeneous and reusable catalysts, such as NaHSO4·SiO2, to enhance the efficiency and cost-effectiveness of the synthesis .
Chemical Reactions Analysis
Ethyl 2-phenylsulfanylquinoline-4-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-phenylsulfanylquinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-phenylsulfanylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. In antibacterial applications, it is believed to inhibit bacterial enzymes and disrupt cell wall synthesis, leading to bacterial cell death . The exact molecular targets and pathways involved may vary depending on the specific application and the type of bacteria or cells being targeted.
Comparison with Similar Compounds
Ethyl 2-phenylsulfanylquinoline-4-carboxylate can be compared with other similar compounds, such as:
2-Phenylquinoline-4-carboxylic acid: This compound lacks the ethyl ester group and has different chemical properties and applications.
2-Phenylsulfanylquinoline: This compound lacks the carboxylate group and may have different reactivity and biological activity.
Quinoline-4-carboxylate derivatives: These compounds have various substituents at different positions on the quinoline ring, leading to diverse chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
6949-89-9 |
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Molecular Formula |
C18H15NO2S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 2-phenylsulfanylquinoline-4-carboxylate |
InChI |
InChI=1S/C18H15NO2S/c1-2-21-18(20)15-12-17(22-13-8-4-3-5-9-13)19-16-11-7-6-10-14(15)16/h3-12H,2H2,1H3 |
InChI Key |
RDPLRWZTPJGGDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)SC3=CC=CC=C3 |
Origin of Product |
United States |
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